N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Description

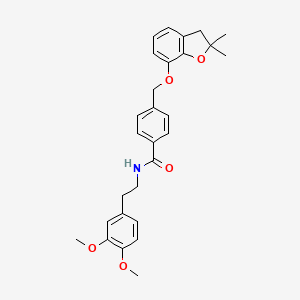

N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethyl substituent on the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-28(2)17-22-6-5-7-24(26(22)34-28)33-18-20-8-11-21(12-9-20)27(30)29-15-14-19-10-13-23(31-3)25(16-19)32-4/h5-13,16H,14-15,17-18H2,1-4H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKVPMCNIQTTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The closest structural analogues identified in the evidence include:

N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446)

- Molecular Formula : C₂₅H₂₄N₂O₄

- Molecular Weight : 416.48 g/mol

- Substituents : A carbamoylphenyl group replaces the 3,4-dimethoxyphenethyl group in the target compound. This modification likely alters solubility and hydrogen-bonding capacity .

Data Table: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide | Not Provided | Not Provided | 3,4-dimethoxyphenethyl, 2,2-dimethylbenzofuran-oxy-methyl |

| N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446) | C₂₅H₂₄N₂O₄ | 416.48 | 2-carbamoylphenyl, 2,2-dimethylbenzofuran-oxy-methyl |

| N-(4-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide | C₂₅H₂₄N₂O₄ | ~416.48 (assumed) | 4-carbamoylphenyl, 2,2-dimethylbenzofuran-oxy-methyl |

Functional and Pharmacological Insights

- Benzamide Core: The benzamide scaffold is prevalent in agrochemicals and pharmaceuticals. For example, etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) is a herbicide, while sulfentrazone (a triazole-benzamide derivative) is a protoporphyrinogen oxidase inhibitor . This suggests the target compound may share herbicidal or enzyme-inhibitory properties.

- Benzofuran Moiety: The 2,2-dimethyl-2,3-dihydrobenzofuran group in the target compound and its analogues could enhance metabolic stability compared to non-fused aromatic systems, as seen in pesticide derivatives like diflufenican .

Research Findings and Limitations

- Biological Activity: No direct data on the target compound’s activity are available. However, structurally related benzamides in exhibit pesticidal or herbicidal effects, suggesting possible overlapping applications .

- Knowledge Gaps: The absence of solubility, stability, or toxicity data for the target compound limits a full comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.